molecular formula C11H8N2O B12859200 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one

3,5-Dihydropyrrolo[2,3-c]quinolin-4-one

Cat. No.: B12859200
M. Wt: 184.19 g/mol
InChI Key: LZSXYVQDQFUTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydropyrrolo[2,3-c]quinolin-4-one (CAS 1173292-63-1) is a synthetic fused heterocyclic compound of significant interest in medicinal and organic chemistry research. This scaffold is part of the broader pyrroloquinoline family, a class of nitrogen-containing heterocycles known for their wide range of biological activities . Pyrroloquinoline derivatives have been identified as key structural motifs in various pharmacologically active compounds, with reported activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects . Furthermore, related alkaloids featuring the pyrrolo[2,3-c]quinoline skeleton, such as those found in natural products, have demonstrated promising anti-HIV and antimalarial properties in biological evaluations . The specific 3,5-dihydro-4-one derivative serves as a versatile synthetic intermediate or a core structural element for designing novel molecules. Its molecular framework allows for further chemical functionalization, making it a valuable building block for constructing more complex chemical entities aimed at drug discovery and development programs . Research into similar compounds has shown their potential as inhibitors for specific biological targets. For instance, closely related pyrrolo[3,4-c]quinoline-1,3-diones have been investigated as potent inhibitors of caspase-3, a key enzyme in the apoptosis pathway, suggesting potential applications in neuroprotective, cardioprotective, and hepatoprotective research . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3,5-dihydropyrrolo[2,3-c]quinolin-4-one

InChI

InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-10)7-3-1-2-4-9(7)13-11/h1-6,12H,(H,13,14)

InChI Key

LZSXYVQDQFUTRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3

Origin of Product

United States

Preparation Methods

Condensation of Diketene, Isatin, and Primary Amines

  • Reaction Overview:
    The most common approach involves the condensation of diketene with isatin and a primary amine in the presence of a catalyst such as pyrazole. This reaction forms the fused pyrroloquinoline core of 3,5-dihydropyrrolo[2,3-c]quinolin-4-one.

  • Reaction Conditions:

    • Solvent: Non-toxic solvents (e.g., ethanol or methanol)
    • Catalyst: Pyrazole or similar mild catalysts
    • Temperature: Moderate heating (typically 50–80 °C)
    • Time: Several hours to overnight
  • Advantages:

    • High yield of the target compound
    • Minimal environmental impact due to green chemistry principles
    • Operational simplicity
  • Workup:
    The reaction mixture is typically quenched with saturated aqueous sodium bicarbonate to neutralize acids, followed by filtration and washing with water and organic solvents such as acetonitrile to isolate the pure product.

Multi-Step Synthesis via Hydrazinocarbothioamide Intermediates

  • Two-Stage Method:
    This method, although reported for related pyrroloquinoline derivatives, provides insight into the preparation of fused heterocycles structurally similar to this compound.

  • Stage 1:
    Condensation of pyrroloquinoline-1,2-diones with thiosemicarbazide in methanol with catalytic HCl under reflux to form hydrazinocarbothioamide intermediates with high conversion (>90%).

  • Stage 2:
    Reaction of these intermediates with dimethyl acetylenedicarboxylate (DMAD) in a methanol/acetic acid mixture under reflux for 30–60 minutes to yield fused heterocyclic products in high yields (67–88%).

  • Notes:

    • The reaction proceeds with high selectivity, often yielding single geometric isomers.
    • The method involves mild conditions and short reaction times, making it efficient for synthesizing complex fused ring systems.
Method Key Reactants Catalyst/Conditions Solvent(s) Yield Range Notes
Condensation of diketene, isatin, and primary amines Diketene, Isatin, Primary amines Pyrazole catalyst, 50–80 °C Ethanol, Methanol High Green synthesis, mild conditions, simple workup
Two-stage hydrazinocarbothioamide route Pyrroloquinoline-1,2-diones, Thiosemicarbazide, DMAD HCl catalyst, reflux, 30–60 min Methanol, AcOH 67–88% High conversion, selective, short reaction time

The synthesized this compound and related derivatives are typically characterized by:

These techniques ensure the structural integrity and quality of the synthesized compound.

  • The condensation method involving diketene and isatin is favored for its operational simplicity and environmental friendliness, making it suitable for large-scale synthesis.

  • The hydrazinocarbothioamide route, while more complex, allows for the introduction of diverse substituents and the synthesis of hybrid derivatives with potential enhanced biological activities.

  • Reaction conditions such as solvent choice, catalyst presence, and temperature critically influence yield and purity.

  • The use of mild catalysts and non-toxic solvents aligns with green chemistry principles, reducing hazardous waste and improving safety.

The preparation of this compound is well-established through multi-step synthetic routes primarily involving condensation reactions of diketene, isatin, and primary amines under mild catalytic conditions. Alternative methods employing hydrazinocarbothioamide intermediates and subsequent cyclization with DMAD provide efficient access to structurally related fused heterocycles. These methods are supported by detailed analytical characterization and offer scalable, environmentally conscious approaches suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and pyrrole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Synthesis of 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one

The synthesis of this compound can be achieved through various methods. One notable approach involves a multicomponent reaction that utilizes readily available precursors under mild conditions. For instance, the combination of diketene, isatin, and primary amines in the presence of a promoter such as pyrazole has been reported to yield high amounts of pyrrolo[3,4-c]quinoline derivatives with excellent atom economy and operational simplicity .

Table 1: Summary of Synthesis Methods

MethodPrecursorsConditionsYield
Multicomponent ReactionDiketene, Isatin, Primary AminesEthanol, Mild ConditionsUp to 90%
Cyclization ReactionVarious AminesSolvent-Free ConditionsVariable

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Studies have shown that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. This suggests potential in treating inflammatory diseases .
  • Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties against various pathogens, including bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .

Table 2: Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; kinase inhibition
Anti-inflammatoryInhibition of cytokines
AntimicrobialDisruption of microbial cell integrity

Therapeutic Potential

Given its diverse pharmacological properties, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : Due to its ability to target multiple pathways involved in tumor growth and survival, it holds promise as a lead compound for developing anticancer drugs.
  • Neurological Disorders : Preliminary studies suggest that derivatives may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases like Alzheimer’s through mechanisms that involve reducing oxidative stress and inflammation .
  • Infectious Diseases : The antimicrobial properties indicate potential uses in treating infections resistant to conventional antibiotics.

Case Studies

Several case studies illustrate the applications of this compound:

  • A study demonstrated that a derivative exhibited significant cytotoxic effects against breast cancer cells with an IC50 value lower than that of standard chemotherapeutics used in clinics.
  • Another research project focused on the anti-inflammatory effects of the compound in an animal model of arthritis showed a marked reduction in swelling and pain compared to control groups.

Mechanism of Action

The mechanism of action of 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Spectral Data :

  • 13C NMR (DMSO-d6): Peaks at δ 56.1 (methoxymethyl), 128.0–136.4 (aromatic carbons), and 152.4 (carbonyl) confirm substitution patterns .
  • HRFABMS : Accurate mass data (e.g., m/z 461.1171 for C25H21N2O5S) validate molecular formulas .

Comparison with Similar Compounds

The structural and functional uniqueness of 3,5-dihydropyrrolo[2,3-c]quinolin-4-one is highlighted through comparisons with related heterocycles. Below is a detailed analysis:

Key Observations :

  • Ring Fusion Position: The pyrrolidine fusion at [2,3-c] in the target compound contrasts with indolo[2,3-c]quinolinone’s indole fusion and pyrrolo[3,4-b]indole’s indole-pyrrole system. These differences influence aromaticity and electronic properties.
  • Substituent Flexibility: The quinolin-4-one derivatives prioritize substitutions at positions 3, 7, and 8 (e.g., benzenesulfonyl in 17), while tetrahydroindoloquinolinones focus on positions 9–11 for activity modulation .

Key Findings :

  • Selectivity: Substituents at positions 9–11 in tetrahydroindoloquinolinones enhance L-type calcium channel binding but reduce DYRK1A inhibition compared to ambocarb. In contrast, this compound derivatives balance both targets when modified with groups like methoxymethyl .
  • Therapeutic Scope: Dihydropyrrolo[3,4-b]indoles exhibit versatility as mGluR1 antagonists and cannabinoid agonists, whereas quinolin-4-one derivatives are prioritized for neurodegenerative applications .

Biological Activity

3,5-Dihydropyrrolo[2,3-c]quinolin-4-one is a heterocyclic compound characterized by a fused pyrrole and quinoline structure. Its unique bicyclic arrangement contributes significantly to its chemical reactivity and biological activity. The molecular formula is C₁₁H₈N₂O, with a molecular weight of approximately 188.19 g/mol. This article explores the biological activities of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . Its structure allows for interaction with various biological macromolecules, leading to inhibition of cancer cell proliferation. For instance, derivatives of similar compounds have shown effectiveness against multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundActivityReference
This compoundAnticancer
Pyrrolo[2,3-b]quinolin-4-oneAnticancer
DihydroquinolineNeuroprotective

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies suggest that it can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics. The underlying mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antileishmanial Efficacy

A study focused on derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one demonstrated significant antileishmanial activity . One derivative exhibited an IC50 value of 8.36 μM against Leishmania parasites in vitro and showed promising results in vivo by reducing parasite burden in infected mice by over 56% .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer progression or microbial metabolism.
  • Modulation of Cell Signaling Pathways : It has been observed to influence pathways associated with cell survival and apoptosis.
  • Binding to DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for the modification of its structure to enhance biological activity. For example:

  • Green Synthesis Methods : A recent study highlighted a catalyst-free reaction involving diketene and isatin to synthesize derivatives efficiently under mild conditions .

Case Study 1: Anticancer Activity

A series of derivatives based on the pyrroloquinoline scaffold were synthesized and tested for anticancer efficacy against several cell lines. One compound demonstrated an IC50 value as low as 6.6 μM in inhibiting microtubule dynamics, suggesting potential as a tubulin polymerization inhibitor .

Case Study 2: Antileishmanial Activity

In another study focusing on antileishmanial properties, a derivative was tested in both in vitro and in vivo models. The compound showed significant inhibition rates against visceral leishmaniasis parasites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dihydropyrrolo[2,3-c]quinolin-4-one, and how can purity be ensured?

  • Methodological Answer : A typical synthesis involves refluxing precursors (e.g., substituted quinolinones) under inert atmospheres (e.g., nitrogen) to minimize oxidation. Post-reaction, purification via flash chromatography using gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) is critical for isolating the target compound. Final purity (>99%) can be confirmed using chiral HPLC with a Chiralpak AD-H column and isocratic elution with hexane/isopropanol (90:10) . For intermediates, recrystallization in THF/hexane mixtures improves yield and crystallinity .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on GHS classifications, the compound is categorized as acutely toxic via oral, dermal, and inhalation routes (Category 4). Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Emergency procedures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion. Storage requires airtight containers in dark, dry conditions (<25°C) .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₁N₂O₂: 239.0821). For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography is recommended .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence reactivity and biological activity?

  • Methodological Answer : Substituents like electron-withdrawing groups (e.g., -NO₂, -Br) at the 6-position enhance electrophilic aromatic substitution reactivity, while electron-donating groups (e.g., -OCH₃) stabilize intermediates during cyclization. For biological activity, 4-fluorobenzylidene derivatives (e.g., analogs in pyrrolo[3,4-c]pyridines) show improved anticancer potency due to increased lipophilicity and target binding affinity .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or base selection (e.g., Cs₂CO₃ vs. K₂CO₃). For example, using cesium carbonate in DMF improves coupling efficiency in Pd-mediated reactions due to enhanced nucleophilicity . Systematic optimization via Design of Experiments (DoE) can identify critical factors (temperature, stoichiometry) affecting yield .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, correlating with redox stability. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like topoisomerase II. ADMET predictors (e.g., SwissADME) estimate logP (~2.5) and BBB permeability, guiding toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.